molecular formula C17H19NO6 B1505816 Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate CAS No. 376395-32-3

Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate

Cat. No.: B1505816
CAS No.: 376395-32-3
M. Wt: 333.3 g/mol
InChI Key: AXYCCUUFBQELMR-UHFFFAOYSA-N
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Description

Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate is a chemical compound with the empirical formula C17H19NO6 . It has a molecular weight of 333.34 . This compound is used as a starting material for substituted 3,4-ethylenedioxypyrroles .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H19NO6 . The InChI string is 1S/C17H19NO6/c1-3-23-16(21)12-14(19)15(20)13(17(22)24-4-2)18(12)10-11-8-6-5-7-9-11/h5-9,19-20H,3-4,10H2,1-2H3 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 143-146 °C .

Safety and Hazards

When handling Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

diethyl 1-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-3-23-16(21)12-14(19)15(20)13(17(22)24-4-2)18(12)10-11-8-6-5-7-9-11/h5-9,19-20H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYCCUUFBQELMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1CC2=CC=CC=C2)C(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10715714
Record name Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376395-32-3
Record name Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 20L three-necked flask, 2.7L of ethanol was put, and 139.2 g (6.05 moles) of small cuts of metallic sodium were gradually added thereto with stirring at room temperature. After the addition was completed, the mixture was stirred under reflux until the metallic sodium became dissolved completely. The mixture formed was cooled to room temperature, and 770.7 g (2.760 moles) of the diethyl N-benzyliminodiacetate and 405.8 g (2.775 moles) of diethyl oxalate were added thereto, which were then stirred under reflux for 8 hours. After the reaction was completed, the reaction product was left to cool, and its pH was adjusted to 5.5 by adding 4.5L of acetic acid. The precipitate formed was collected by filtration and washed with water. This precipitate was washed with acetone to obtain 532.8 g of diethyl N-benzyl-3,4-dihydroxypyrrole-2,5-dicarboxylate (yield: 57.9%), having a melting point of 143.5 to 145.0° C.
[Compound]
Name
20L
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0 (± 1) mol
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reactant
Reaction Step One
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2.7 L
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0 (± 1) mol
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770.7 g
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405.8 g
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4.5 L
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
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Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
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Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
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Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
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Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate
Reactant of Route 6
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Diethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate

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